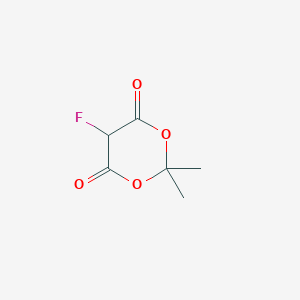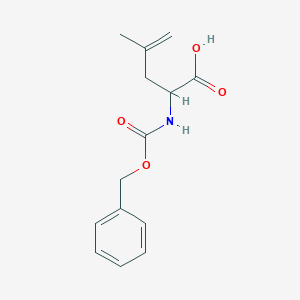
Cbz-2-methallyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-2-methallyl-glycine, also known as N-carbobenzyloxy-2-methallyl-glycine, is a derivative of glycine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methallyl substituent on the glycine backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-2-methallyl-glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group, followed by the introduction of the methallyl group. One common method involves the reaction of glycine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form N-carbobenzyloxy-glycine. This intermediate is then reacted with methallyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Cbz-2-methallyl-glycine undergoes various chemical reactions, including:
Oxidation: The methallyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.
Substitution: The methallyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can react with the methallyl group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Removal of the Cbz group to yield free amines.
Substitution: Formation of substituted glycine derivatives.
科学研究应用
Cbz-2-methallyl-glycine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cbz-2-methallyl-glycine involves its reactivity as a protected amino acid derivative. The Cbz group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes. The methallyl group provides additional reactivity, enabling further functionalization and modification of the molecule.
相似化合物的比较
Similar Compounds
Cbz-glycine: Lacks the methallyl group, making it less reactive in certain substitution reactions.
Fmoc-2-methallyl-glycine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and deprotection conditions.
Boc-2-methallyl-glycine: Uses a tert-butyloxycarbonyl protecting group, providing different reactivity and stability profiles.
Uniqueness
Cbz-2-methallyl-glycine is unique due to the combination of the Cbz protecting group and the methallyl substituent. This combination allows for selective protection and functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTAKXFCUXYTLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

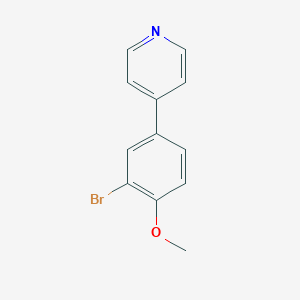
![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
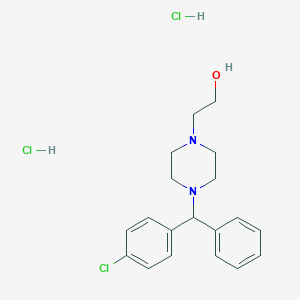
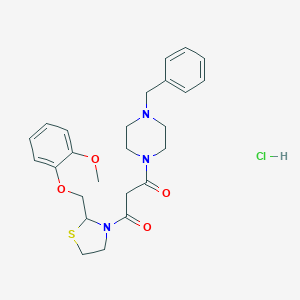
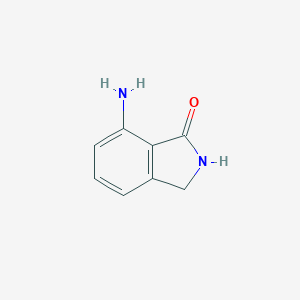
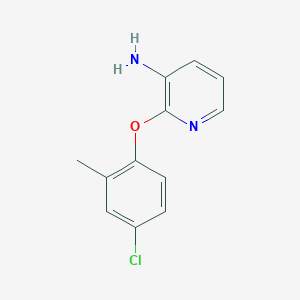
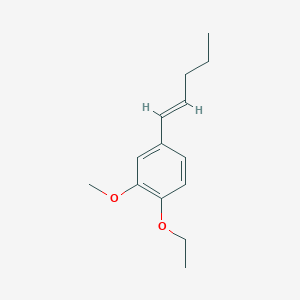
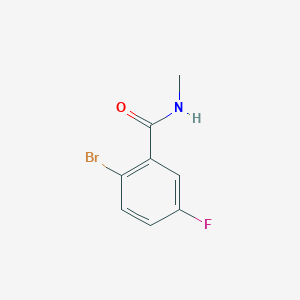
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)


